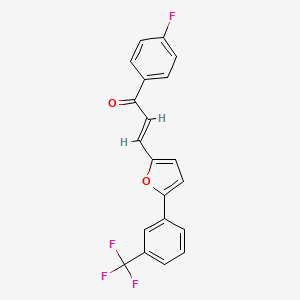

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

Description

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core connecting two aromatic moieties: a 4-fluorophenyl group (Ring A) and a 5-(3-(trifluoromethyl)phenyl)-2-furyl group (Ring B). Chalcones are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structural uniqueness of this compound lies in its substitution pattern:

- Ring B: A furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group is a strong electron-withdrawing substituent, which may influence electronic distribution, hydrophobicity, and target binding .

This compound is synthesized via the Claisen-Schmidt condensation between 4-fluorophenyl ketones and appropriately substituted aldehydes, a method widely employed for chalcone synthesis .

Propriétés

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4O2/c21-16-6-4-13(5-7-16)18(25)10-8-17-9-11-19(26-17)14-2-1-3-15(12-14)20(22,23)24/h1-12H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNPOJBUAOCACY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-59-1 | |

| Record name | 1-(4-FLUOROPHENYL)-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one typically involves multi-step organic reactions. A common synthetic route includes:

Aldol Condensation: The initial step often involves an aldol condensation between 4-fluorobenzaldehyde and 5-(3-(trifluoromethyl)phenyl)-2-furyl ketone under basic conditions to form the intermediate product.

Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated ketone.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like sodium borohydride can convert the compound into corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that furan chalcone derivatives exhibit promising antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group is particularly noted for enhancing the antimicrobial efficacy of these compounds, making them potential candidates for antibiotic development .

Table 1: Antimicrobial Activity of Furan Chalcones

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one | MRSA | 1-2 |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | E. coli | 18.75 |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | S. epidermidis | 16.13 |

Urease Inhibition

Urease inhibitors are critical in treating conditions such as kidney stones and certain infections. Furan chalcones have been evaluated for their urease inhibitory activity, with several derivatives showing significant potency. For instance, the compound 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one demonstrated an IC50 value of 16.13 ± 2.45 μM, indicating strong urease inhibition compared to standard drugs .

Table 2: Urease Inhibition Potency

| Compound Name | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | 21.25 ± 0.15 |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | 21.05 ± 3.20 | - |

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan chalcone derivatives highlighted the role of substituents in enhancing antimicrobial activity. The presence of trifluoromethyl groups was found to significantly increase the potency against Gram-positive bacteria, providing a pathway for developing new antibiotics .

Case Study 2: Urease Inhibition

In a comparative analysis of urease inhibitors, furan chalcones were synthesized and evaluated for their effectiveness against urease enzymes. The study concluded that structural modifications could lead to improved inhibition rates, with specific focus on the electronic effects of substituents like fluorine atoms .

Mécanisme D'action

The mechanism by which 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one exerts its effects depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity.

Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which can stabilize intermediates or transition states in various reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The activity of chalcones is highly dependent on substituent electronegativity, position, and planarity. Below is a comparative analysis with structurally related compounds:

Key Observations

Electronegativity and Activity: Cardamonin (IC50 = 4.35 μM) demonstrates that hydroxyl groups at ortho and para positions on Ring A enhance inhibitory activity, likely due to hydrogen bonding with biological targets . In contrast, 2j (IC50 = 4.703 μM) substitutes bromine (Ring A) and fluorine (Ring B), showing that decreasing electronegativity (Br → Cl or F → OCH3) reduces potency .

Trifluoromethyl Substitution: The 5-(3-(trifluoromethyl)phenyl)-2-furyl group in the target compound introduces a strong electron-withdrawing effect, which may enhance binding to hydrophobic pockets in target proteins.

Furan vs. Phenyl Rings :

- SGCH 9 (2-furyl substitution) highlights the role of heterocyclic rings in anti-inflammatory activity. The furan ring in the target compound may contribute to planarity and π-π stacking interactions, though its extended substitution (3-CF3-phenyl) could sterically hinder binding .

Fluorophenyl Derivatives :

- Compound XV (4-fluorophenyl) demonstrates that fluorinated aromatic rings enhance anti-tubercular activity (MIC <10 μg/mL), likely due to increased membrane permeability or target affinity . This supports the hypothesis that the target compound’s 4-F group may confer similar advantages.

Activité Biologique

The compound 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one is a member of the chalcone family, characterized by its unique structure that includes fluorinated phenyl groups and a furan moiety. This structural configuration suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H16F4O2

- Molecular Weight : 360.30 g/mol

- CAS Number : 304896-59-1

The compound features:

- A 4-fluorophenyl group, which may enhance lipophilicity.

- A trifluoromethyl group that can improve metabolic stability and biological activity.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties due to their ability to inhibit various cancer cell lines. The specific compound under discussion has shown promise in targeting multiple pathways involved in cancer progression:

- Mechanism of Action : The compound likely interferes with cell cycle regulation and apoptosis pathways. Studies have indicated that similar chalcones induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study Findings : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The exact IC50 values for these cell lines remain to be fully characterized but preliminary data suggest potent activity at low micromolar concentrations.

Antimicrobial Activity

Chalcones are also known for their antimicrobial effects. The presence of fluorinated groups may enhance this activity:

- Mechanism of Action : The antimicrobial action is hypothesized to result from disruption of microbial membranes and interference with nucleic acid synthesis .

- Experimental Data : Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results, indicating that the compound possesses broad-spectrum antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one can be partially attributed to its structural features. A comparative analysis with related compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluconazole | Triazole ring | Antifungal |

| Voriconazole | Fluorinated triazole | Antifungal |

| Anastrozole | Aromatic substitutions | Anticancer |

| Itraconazole | Multiple fluorinated groups | Antifungal |

The unique combination of a furan ring with trifluoromethyl and fluorophenyl substituents in this chalcone may enhance its lipophilicity and bioactivity compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 4-fluoroacetophenone with 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH). Key variables include:

- Base concentration : Higher molarity accelerates enolate formation but may lead to side reactions.

- Temperature : Room temperature (25°C) minimizes decomposition, while elevated temperatures (50°C) reduce reaction time but risk isomerization .

- Solvent polarity : Ethanol enhances solubility of aromatic intermediates compared to non-polar solvents .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Q. What crystallographic techniques validate its geometric configuration (E/Z isomerism)?

Single-crystal X-ray diffraction (SCXRD) is definitive. Key metrics:

- Bond angles : The α,β-unsaturated ketone shows a trans-configuration with a C-C=C-C dihedral angle near 180° .

- Packing interactions : Fluorine and trifluoromethyl groups participate in C–F···H–C or π-stacking, stabilizing the crystal lattice .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up for biological assays?

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate isomers.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance enolate reactivity in biphasic systems .

- Purity analysis : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities ≥99% .

Q. What biological activity screening protocols are suitable for this compound?

- Antimicrobial assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) using C. albicans or S. aureus .

- Anticancer studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values against doxorubicin .

- Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina, focusing on hydrophobic interactions with fluorinated groups .

Q. How do structural analogs differ in reactivity or bioactivity?

Compare substituent effects:

| Analog | Modification | Impact |

|---|---|---|

| Chlorine at phenyl | Increases electrophilicity | Higher antimicrobial activity but reduced solubility |

| Methoxy vs. trifluoromethyl | Alters electron-withdrawing capacity | Trifluoromethyl enhances metabolic stability |

Q. How to resolve contradictions in solubility data reported across studies?

Q. What computational methods predict its electronic properties?

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Fluorine atoms increase electron deficiency, affecting charge-transfer interactions .

- MD simulations : Assess stability in lipid bilayers for drug delivery applications .

Q. What mechanistic insights explain side products during synthesis?

- Aldol condensation : Competing pathways may form bis-adducts if excess aldehyde is used. Monitor via TLC at 30-minute intervals .

- Acid catalysis : Trace HCl (from reagents) can protonate the enolate, leading to keto-enol tautomerization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.